molecular formula C5H10Cl2N2O B7888431 (3-Methylisoxazol-5-yl)methanaminedihydrochloride

(3-Methylisoxazol-5-yl)methanaminedihydrochloride

Cat. No.: B7888431
M. Wt: 185.05 g/mol
InChI Key: GKDXRKNHTSOJQU-UHFFFAOYSA-N
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Description

(3-Methylisoxazol-5-yl)methanaminedihydrochloride is a chemical compound with the molecular formula C5H8N2O·2HCl It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylisoxazol-5-yl)methanaminedihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Methylisoxazol-5-yl)methanaminedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary and secondary amines.

Major Products

    Oxidation Products: Oxo derivatives of the isoxazole ring.

    Reduction Products: Reduced forms of the isoxazole ring.

    Substitution Products: Various substituted isoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Methylisoxazol-5-yl)methanaminedihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of (3-Methylisoxazol-5-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes and receptors, modulating their activity. The methanamine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound, lacking the methyl and methanamine groups.

    3-Methylisoxazole: Similar structure but without the methanamine group.

    5-Aminoisoxazole: Similar structure but without the methyl group.

Uniqueness

(3-Methylisoxazol-5-yl)methanaminedihydrochloride is unique due to the presence of both the methyl and methanamine groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(3-methyl-1,2-oxazol-5-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.2ClH/c1-4-2-5(3-6)8-7-4;;/h2H,3,6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDXRKNHTSOJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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